molecular formula C14H21NO3 B4772487 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide

4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide

Cat. No. B4772487
M. Wt: 251.32 g/mol
InChI Key: NPZNPMJSOSLIRX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide, also known as EPM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide reduces the production of these mediators, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide for lab experiments is its versatility. It can be used in a variety of applications, including medicine, agriculture, and materials science. However, one of the main limitations of 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are many potential future directions for research on 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of focus could be the exploration of 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide's potential applications in other fields, such as energy storage and catalysis. Additionally, further research could be conducted to better understand the mechanism of action of 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide and its potential side effects.

Scientific Research Applications

4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases, including arthritis and cancer. In agriculture, 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-18-13-7-6-12(10-11(13)2)14(16)15-8-5-9-17-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZNPMJSOSLIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-methoxypropyl)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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